molecular formula C17H25NO2 B5823717 N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide

N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5823717
M. Wt: 275.4 g/mol
InChI Key: NBFSOBNXELOGNI-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide, also known as DPH6, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 325.49 g/mol. In

Scientific Research Applications

N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the uptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. This property makes N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide a potential candidate for the treatment of depression and other mood disorders.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in an enhancement of their effects on the postsynaptic receptors. This mechanism is similar to that of other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to have an analgesic effect, which may be related to its ability to modulate the transmission of pain signals in the nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin and norepinephrine in the nervous system. It is also relatively easy to synthesize and has been shown to have a high degree of purity. However, one limitation of using N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide is that it has not been extensively studied in vivo, and its effects on the human body are not well understood.

Future Directions

There are several future directions for research on N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of serotonin and norepinephrine reuptake. Another area of interest is the study of the long-term effects of N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide on the nervous system, particularly in relation to its potential use as a treatment for depression and other mood disorders. Additionally, the development of new methods for the synthesis of N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide and related compounds may lead to the discovery of novel drugs with therapeutic potential.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide can be achieved through the reaction of 2,5-dimethylphenol with cycloheptylamine, followed by the reaction with chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide. This method has been reported in the literature and has been used in various research studies.

properties

IUPAC Name

N-cycloheptyl-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13-9-10-14(2)16(11-13)20-12-17(19)18-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSOBNXELOGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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